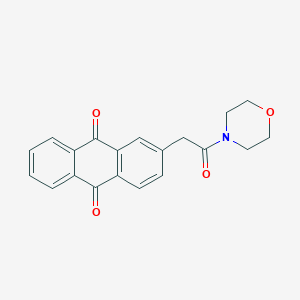

2-(2-Morpholino-2-oxoethyl)anthra-9,10-quinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Anthraquinones as Pharmacological Tools and Drugs

Anthraquinones, including compounds like 2-(2-Morpholino-2-oxoethyl)anthra-9,10-quinone, are crucial in both natural and synthetic forms for a range of applications. Their historical use as colorants is well-documented, but more importantly, they have played significant roles in medical treatments as laxatives and antimicrobial and anti-inflammatory agents. Notably, they are pertinent in therapies for conditions like constipation, arthritis, multiple sclerosis, and cancer. The potential of anthraquinones extends into biochemical and pharmacological research, where their reactive nature serves as a foundation for developing future drugs. However, the quinone moiety in their structure raises safety concerns, especially in their use as laxatives, prompting a reevaluation of their applications in this context (Malik & Müller, 2016).

Synthesis and Applications in Cancer Research

Anthraquinones like 2-(2-Morpholino-2-oxoethyl)anthra-9,10-quinone are pivotal in synthesizing compounds with biological activity. Their significance is highlighted in the synthesis of anticancer compounds, particularly those effective against multidrug-resistant cell lines. Despite the challenges in preparing such compounds on a larger scale, their role as intermediates in the synthesis of patented, biologically active compounds underscores their importance in cancer research (Cybulski et al., 2015).

Degradation Processes in Industrial Applications

In industrial processes like hydrogen peroxide synthesis, the degradation of anthraquinones is a critical area of study. The anthraquinone process, particularly the hydrogenation in the presence of palladium catalysts, involves complex reactions where the role of reduced forms of quinones, such as hydroquinone and its tautomers, is significant. Understanding the degradation pathways, which can involve hydrogenation of aromatic rings or hydrogenolysis leading to degradation products, is crucial for optimizing these industrial processes (Kosydar et al., 2010).

Environmental and Microbial Interactions

The environmental fate and biodegradation of anthraquinones like 2-(2-Morpholino-2-oxoethyl)anthra-9,10-quinone are also of significant interest, especially in soil contaminated with polycyclic aromatic hydrocarbons. Research into identifying specific bacteria capable of degrading such compounds is crucial for understanding and mitigating the environmental impact of these substances. The different bacterial species involved in the degradation processes highlight the complex interactions between these compounds and microbial life in contaminated environments (Rodgers-Vieira et al., 2015).

properties

IUPAC Name |

2-(2-morpholin-4-yl-2-oxoethyl)anthracene-9,10-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO4/c22-18(21-7-9-25-10-8-21)12-13-5-6-16-17(11-13)20(24)15-4-2-1-3-14(15)19(16)23/h1-6,11H,7-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHTJEIOAAOWNEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[(furan-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B2630084.png)

![N-(3-chloro-2-methylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2630087.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]adamantane-1-carboxylic acid](/img/structure/B2630088.png)

![5-Methyl-1-[(3-methylphenyl)methyl]-3-nitropyrazole](/img/structure/B2630095.png)